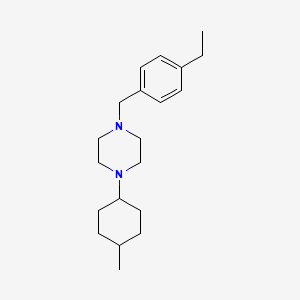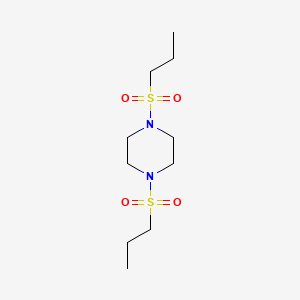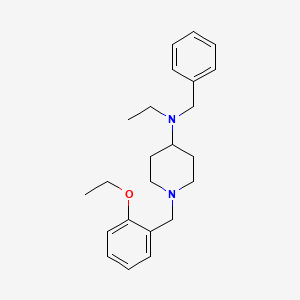![molecular formula C21H32N2O4 B10883519 Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883519.png)
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves multiple steps, including hydrogenation, cyclization, cycloaddition, annulation, and amination . For Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone, a common synthetic route might involve the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trimethoxybenzyl Group: This step involves the substitution of hydrogen atoms on the piperidine ring with the trimethoxybenzyl group under specific reaction conditions.
Formation of the Methanone Group: This can be achieved through oxidation reactions involving suitable oxidizing agents.
Industrial Production Methods
Industrial production of piperidine derivatives often involves the use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts for hydrogenation reactions . These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidin-2-ylmethanamine: Another piperidine derivative with similar structural features.
4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: A compound with a similar piperidine ring structure.
Uniqueness
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to the presence of the trimethoxybenzyl group, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C21H32N2O4 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
piperidin-1-yl-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H32N2O4/c1-25-18-13-20(27-3)19(26-2)12-17(18)15-22-9-7-8-16(14-22)21(24)23-10-5-4-6-11-23/h12-13,16H,4-11,14-15H2,1-3H3 |
Clé InChI |
HIVCGWZQCHWOGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CN2CCCC(C2)C(=O)N3CCCCC3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10883454.png)

![(4-Benzylpiperidin-1-yl)[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10883477.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
methanone](/img/structure/B10883491.png)
![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10883493.png)
![4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10883499.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
![2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)

![N-[1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B10883525.png)
